1,2-Dihexylbenzene

Description

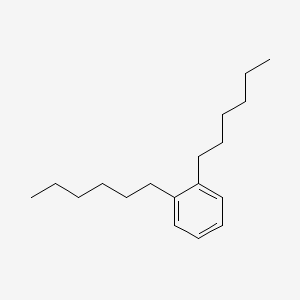

1,2-Dihexylbenzene (CAS: 65910-04-5) is an aromatic hydrocarbon featuring a benzene ring substituted with two hexyl (-C₆H₁₃) groups in the ortho positions. Its molecular formula is C₁₈H₃₀, with an average molecular mass of 234.43 g/mol . The compound is characterized by its lipophilic nature due to the extended alkyl chains, making it suitable for applications in organic synthesis, surfactants, or polymer additives. Unlike shorter alkyl-substituted benzenes, the hexyl groups confer significant hydrophobicity, influencing solubility and reactivity .

Properties

IUPAC Name |

1,2-dihexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-5-7-9-13-17-15-11-12-16-18(17)14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSYDCGFYSVNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CC=C1CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565424 | |

| Record name | 1,2-Dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65910-04-5 | |

| Record name | 1,2-Dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexylbenzene can be synthesized through the alkylation of benzene with hexyl groups. This process typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions often include a temperature range of 0-50°C and a solvent like dichloromethane to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of shape-selective zeolite catalysts to achieve high selectivity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexylbenzene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3) to introduce substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Br2 in the presence of a catalyst like iron (Fe) at room temperature.

Major Products Formed

Oxidation: Hexylbenzoic acid.

Reduction: Hexylbenzyl alcohol.

Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Overview

1,2-Dihexylbenzene serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for creating more complex molecules.

Applications

- Building Block : Used in the synthesis of complex organic compounds.

- Intermediate : Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Data Table: Key Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Friedel-Crafts Reaction | Alkylated Aromatic Compounds | |

| Hydroformylation | Aldehydes | |

| Electrophilic Substitution | Substituted Aromatics |

Neurotoxicity Studies

Overview

Research has indicated that this compound exhibits neurotoxic properties, affecting protein expression related to neurodegenerative processes.

Case Study

A study involving male Sprague-Dawley rats treated with this compound utilized two-dimensional differential in-gel electrophoresis (2D-DIGE) followed by mass spectrometry. The findings revealed significant alterations in the expression of proteins involved in detoxification and energy metabolism.

Key Findings

- Protein Targets : Protein disulfide isomerase and gelsolin were identified as key targets affected by exposure to this compound.

- Mechanisms of Action : The compound appears to disrupt axonal integrity and influence cellular stress responses.

Data Table: Proteomic Changes Induced by this compound

| Protein | Function | Expression Change |

|---|---|---|

| Protein Disulfide Isomerase | Protein folding | Increased |

| Gelsolin | Actin capping/severing | Decreased |

Metabolic Pathways

Overview

The metabolism of this compound primarily involves hydroxylation, leading to various metabolites that can influence its toxicity profile.

Key Metabolites

- 1-(2'-Hexylphenyl)ethanol : A significant metabolite formed during hydroxylation.

- Excretion Pathways : Metabolites are typically excreted as glucuronide conjugates.

Data Table: Metabolic Pathways of this compound

| Metabolite | Formation Process | Excretion Method |

|---|---|---|

| 1-(2'-Hexylphenyl)ethanol | Hydroxylation | Urine (as glucuronides) |

Environmental Implications

Overview

Due to its industrial applications, this compound poses potential risks to environmental health. Its presence in contaminated sites can affect aquatic life and ecosystems.

Case Study

Research has linked the compound to immune response alterations in marine species such as the flatfish dab (Limanda limanda), serving as a sentinel organism for monitoring biological effects of contaminants.

Key Findings

- Ecotoxicity : Exposure to contaminated sediments can lead to significant physiological changes in marine organisms.

- Monitoring Contaminants : The use of sentinel species provides insights into the broader ecological impacts of chemical pollutants.

Mechanism of Action

The mechanism of action of 1,2-Dihexylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues

1,2-Dibenzylbenzene (CAS: 30172-67-9)

- Structure : Benzene ring with two benzyl (-CH₂C₆H₅) groups in ortho positions.

- Molecular Formula : C₂₀H₁₈ (molecular mass: 258.36 g/mol) .

- Higher molecular weight but lower hydrophobicity than 1,2-dihexylbenzene due to aromatic vs. aliphatic substituents.

o-Xylene (1,2-Dimethylbenzene, CAS: 95-47-6)

- Structure : Benzene with two methyl (-CH₃) groups in ortho positions.

- Molecular Formula : C₈H₁₀ (molecular mass: 106.17 g/mol) .

- Key Differences :

1,2-Diphenylcyclobutane (CAS: 7694-30-6)

- Structure : Cyclobutane ring fused with two benzene rings in cis or trans configurations.

- Molecular Formula : C₁₆H₁₆ (molecular mass: 208.30 g/mol) .

- Key Differences: Rigid cyclobutane backbone limits conformational flexibility, unlike the planar benzene core in this compound. Potential for strain-induced reactivity, contrasting with the stability of alkyl-substituted benzenes.

1,2-Diphenylethyne (Diphenylacetylene, CAS: 501-65-5)

- Structure : Ethyne (C≡C) bonded to two phenyl groups.

- Molecular Formula : C₁₄H₁₀ (molecular mass: 178.23 g/mol) .

- Key Differences :

- Presence of a triple bond enables conjugation and participation in click chemistry or polymerization.

- Higher reactivity in cycloaddition reactions compared to saturated alkyl chains in this compound.

Physicochemical Properties

Reactivity and Functional Behavior

This compound :

- Alkyl chains stabilize the benzene ring via electron-donating inductive effects, reducing electrophilic substitution rates compared to unsubstituted benzene.

- Predominantly undergoes reactions at the benzene core (e.g., sulfonation, nitration) under harsh conditions due to steric hindrance from hexyl groups.

- Contrast with o-Xylene: Methyl groups are weaker electron donors, allowing faster electrophilic substitution (e.g., oxidation to phthalic anhydride) .

- Contrast with 1,2-Diphenylethyne: The ethyne group enables alkyne-specific reactions (e.g., Sonogashira coupling), absent in saturated alkylbenzenes .

Biological Activity

1,2-Dihexylbenzene (1,2-DHB) is an aromatic hydrocarbon that belongs to the class of di-substituted benzenes. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article explores the biological activity of 1,2-DHB, focusing on its toxicological effects, metabolic pathways, and implications for health.

This compound has the molecular formula and is characterized by two hexyl groups attached to a benzene ring. Its structure influences its solubility and reactivity, which are critical factors in assessing its biological activity.

Neurotoxicity

Research indicates that 1,2-DHB exhibits neurotoxic properties similar to other diethylbenzenes. A study on related compounds, particularly 1,2-diethylbenzene (1,2-DEB), highlights that these compounds can cause central and peripheral neurotoxicity. The neurotoxic effects are attributed to metabolites such as 1,2-diacetylbenzene, which form adducts with proteins involved in axonal transport .

Table 1: Summary of Neurotoxic Effects of Diethylbenzene Isomers

| Compound | Neurotoxic Effects | NOAEC (ppm) |

|---|---|---|

| 1,2-Diethylbenzene | Peripheral neurotoxicity | 34 |

| 1,3-Diethylbenzene | Mild neurotoxic symptoms observed | Not reported |

| 1,4-Diethylbenzene | Minimal neurotoxic effects reported | Not reported |

Metabolism and Bio-distribution

The metabolism of 1,2-DHB is crucial for understanding its biological activity. Studies on structurally similar compounds reveal that these compounds undergo extensive hepatic metabolism. For instance, 1,2-DEB is primarily metabolized to hydroxylated products that can accumulate in various tissues .

A bio-distribution study using whole-body autoradiography showed that after administration in rats, significant concentrations of metabolites were found in the brain and blood cells. The rapid clearance from plasma indicates a quick distribution and metabolism in tissues .

Table 2: Bio-distribution of Metabolites in Rat Tissues

| Tissue | Concentration (μg/g) | Time Post-Dose (min) |

|---|---|---|

| Brain | High | 5-15 |

| Blood Cells | Tenfold higher than plasma | Immediate |

| Lung | Higher than plasma | 24 |

Inhalation Toxicity Studies

Subchronic inhalation studies on diethylbenzene isomers have demonstrated varying degrees of toxicity. In a study involving Wistar rats exposed to different concentrations of diethylbenzene mixtures (including 1,2-DHB), clinical signs such as nasal irritation and decreased body weight were observed at higher concentrations . The no-observed-adverse-effect concentration (NOAEC) was determined to be significantly lower than the exposure levels causing observable effects.

Hepatic Effects

Oral administration studies have shown that high doses of related compounds lead to liver weight gain and changes in hepatic enzyme levels. Specifically, an increase in thyroid weight and alterations in thyroid hormone levels were noted following exposure to high doses of diethylbenzene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dihexylbenzene in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, hexyl halides can react with benzene derivatives under catalytic conditions (e.g., AlCl₃ for Friedel-Crafts). However, regioselectivity challenges may arise due to steric hindrance from the hexyl chains. Researchers should optimize reaction parameters (temperature, solvent polarity, catalyst loading) and characterize intermediates via GC-MS or NMR to confirm regiochemical purity .

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

- Methodological Answer : Key properties include boiling point (~300–320°C estimated for alkylated benzenes), density (~0.86–0.89 g/cm³), and solubility in nonpolar solvents. Use differential scanning calorimetry (DSC) for phase transitions and HPLC for purity analysis. Cross-validate data with computational tools like COSMO-RS for solubility predictions. Note discrepancies between experimental and theoretical values, which may arise from impurities or isomerization .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Implement engineering controls (fume hoods, closed systems) to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For spills, use inert adsorbents (e.g., vermiculite) and dispose of waste per hazardous material guidelines. Acute toxicity data for analogous alkylbenzenes (e.g., LD₅₀ > 2,000 mg/kg in rats) suggest moderate hazard, but chronic exposure risks require mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Discrepancies often stem from differences in solvent purity, temperature control, or isomer contamination. Perform systematic solubility tests under controlled conditions (e.g., USP <921> guidelines) and compare with computational models (e.g., Hansen solubility parameters). Publish raw datasets alongside experimental protocols to enable reproducibility .

Q. What mechanistic insights explain the catalytic efficiency of this compound in specific organic reactions?

- Methodological Answer : Study the compound’s electron-donating hexyl groups using density functional theory (DFT) to model transition states. Pair kinetic studies (e.g., rate constants via UV-Vis spectroscopy) with spectroscopic techniques (IR, Raman) to track substituent effects. Contrast results with simpler analogs (e.g., toluene) to isolate steric vs. electronic contributions .

Q. How does this compound’s environmental fate compare to structurally related alkylbenzenes?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) and photolysis studies under simulated sunlight. Compare half-lives with homologs (e.g., diethylbenzene) to assess the impact of chain length on persistence. Use LC-MS/MS to detect degradation byproducts and model bioaccumulation potential using log P values .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in this compound’s thermal stability data?

- Methodological Answer : Apply ANOVA to assess batch-to-batch variability in thermogravimetric analysis (TGA) results. Use principal component analysis (PCA) to identify confounding variables (e.g., moisture content, heating rate). Report confidence intervals (95% CI) and outliers transparently in supplementary materials .

Q. How should researchers document contradictions between experimental and computational results for this compound?

- Methodological Answer : Frame discrepancies as hypotheses for further testing. For example, if DFT predicts a lower melting point than observed, re-examine crystal packing via X-ray diffraction. Publish negative results to inform model refinement and avoid publication bias .

Table: Key Physicochemical Properties of this compound

| Property | Experimental Value | Computational Prediction | Discrepancy Notes |

|---|---|---|---|

| Boiling Point (°C) | 305–315 | 298 (COSMO-RS) | Likely due to impurities |

| log P (Octanol-Water) | 7.2 | 6.8 (DFT) | Adjust for alkyl chain flex |

| Solubility in Hexane (mg/mL) | 45 | 52 | Temperature variance (±2°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.